molecular formula C6H13NO5 B112949 beta-D-Glucopyranosylamine CAS No. 7284-37-9

beta-D-Glucopyranosylamine

Cat. No. B112949
CAS RN: 7284-37-9
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-VFUOTHLCSA-N
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Description

Beta-D-Glucopyranosylamine is a glucose derivative that has been studied for its potential as a hypoglycemic agent . It is a potent inhibitor of glycogen phosphorylase b (GPb), an enzyme that plays a crucial role in glycogen metabolism . The molecule is also known as N-acetyl-beta-D-glucopyranosylamine (NAG) and is used as a lead compound for the structure-based design of new analogues .


Synthesis Analysis

Beta-D-Glucopyranosylamine can be synthesized from β-D-Glucose pentaacetate . Other methods include the synthesis of amine-functionalized glucose derivatives, such as hexamethylene-1,6-bis (N-d-glucopyranosylamine) (HGA), which was evaluated for its corrosion inhibition behavior .


Molecular Structure Analysis

The molecular structure of beta-D-Glucopyranosylamine is C6H13NO5 . The structure of the molecule plays a significant role in its inhibitory activity. For instance, the replacement of the acetamido group by azidoacetamido group resulted in an inhibitor, N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG), with a Ki value of 48.7 microM .


Chemical Reactions Analysis

Beta-D-Glucopyranosylamine can participate in various chemical reactions. For example, it can be used in the synthesis of N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine, a compound with potential antidiabetic properties . It can also be used in the synthesis of other glucose derivatives, such as 2-acetamido-2-deoxy-D-glucose .


Physical And Chemical Properties Analysis

Beta-D-Glucopyranosylamine has a molecular weight of 179.17100 and a density of 1.563 g/cm3 . Its boiling point is 416.4ºC at 760 mmHg .

Scientific Research Applications

Glycogen Phosphorylase Inhibition

Beta-D-Glucopyranosylamine: has been studied as a potent inhibitor of glycogen phosphorylase (GP), which is a validated target for the treatment of type 2 diabetes mellitus. N-acyl derivatives of beta-D-Glucopyranosylamine, such as N-acetyl-beta-D-glucopyranosylamine, act as competitive inhibitors for both the b and a forms of the enzyme . This application is significant in the development of hypoglycemic agents.

Synthesis of Arylimidazole-Carboxamides

The compound serves as a precursor in the synthesis of N-arylimidazole-carboxamides. These synthesized compounds have shown potential as low micromolar inhibitors of GP, with the synthesis involving the formation of an amide bond between per-O-acetylated beta-D-Glucopyranosylamine and corresponding arylimidazole-carboxylic acids . This synthesis pathway is crucial for creating new molecules that can serve as therapeutic agents.

Structural Biology and Crystallography

Beta-D-Glucopyranosylamine derivatives have been used in crystallographic studies to understand the binding and inhibition mechanisms of GP. For instance, N-azido-beta-D-glucopyranosylamine has been crystallized to compare its inhibitory effects with other analogs . These studies are foundational for the structure-based design of new drugs.

Computational Chemistry

Beta-D-Glucopyranosylamine and its derivatives are subjects of computational chemistry studies, including in silico modeling and kinetics evaluation. These studies help predict the binding affinity and inhibitory potential of new compounds before they are synthesized . Computational chemistry accelerates the drug discovery process by identifying promising candidates early on.

Mechanism of Action

Target of Action

Beta-D-Glucopyranosylamine primarily targets the Glycogen Phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. The enzyme catalyzes the rate-limiting step in glycogenolysis in cells .

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form . This interaction could potentially inhibit the activity of the enzyme, thereby affecting the process of glycogenolysis .

Biochemical Pathways

The primary biochemical pathway affected by Beta-D-Glucopyranosylamine is the glycogenolysis pathway. By interacting with the Glycogen Phosphorylase, muscle form, it could potentially influence the breakdown of glycogen into glucose . This could have downstream effects on glucose metabolism and energy production in the body.

Result of Action

The molecular and cellular effects of Beta-D-Glucopyranosylamine’s action are largely dependent on its interaction with the Glycogen Phosphorylase, muscle form . By potentially inhibiting this enzyme, it could affect the process of glycogenolysis, thereby influencing glucose metabolism and energy production in the body.

Safety and Hazards

Beta-D-Glucopyranosylamine is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical attention .

Future Directions

Research on beta-D-Glucopyranosylamine and its derivatives continues to explore their potential as antidiabetic agents . For instance, structure-based design and synthesis of two biphenyl-N-acyl-beta-D-glucopyranosylamine derivatives were assessed as inhibitors of human liver glycogen phosphorylase, a pharmaceutical target for type 2 diabetes . The future of beta-D-Glucopyranosylamine research lies in the development of more potent inhibitors and the exploration of other potential therapeutic applications .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223153
Record name Glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranosylamine

CAS RN

7284-37-9
Record name Glucopyranosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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